molecular formula C29H36N4O8 B1662450 Nvp-sra880

Nvp-sra880

Cat. No.: B1662450
M. Wt: 568.6 g/mol
InChI Key: ACSWUHCQQFGYBZ-GIEJAJRFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nvp-sra880 involves multiple steps, starting with the preparation of key intermediates. The compound is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually produced in batch reactors, with careful control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Nvp-sra880 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Mechanism of Action

Nvp-sra880 exerts its effects by selectively binding to the somatostatin receptor subtype 1 (sst1). This binding inhibits the receptor’s activity, leading to a modulation of downstream signaling pathways. The compound affects the release of endogenous somatostatin, which in turn influences various physiological processes, including hormone secretion and neurotransmission . The molecular targets and pathways involved include G protein-coupled receptor signaling and cyclic adenosine monophosphate (cAMP) modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity for the sst1 receptor, which makes it a valuable tool for studying the specific functions of this receptor subtype. Its ability to modulate endogenous somatostatin release and its potential therapeutic applications further distinguish it from other similar compounds .

Properties

Molecular Formula

C29H36N4O8

Molecular Weight

568.6 g/mol

IUPAC Name

[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone;propanedioic acid

InChI

InChI=1S/C26H32N4O4.C3H4O4/c1-27-17-20(14-19-15-23-18(16-24(19)27)4-3-5-25(23)34-2)26(31)29-12-10-28(11-13-29)21-6-8-22(9-7-21)30(32)33;4-2(5)1-3(6)7/h3-9,19-20,24H,10-17H2,1-2H3;1H2,(H,4,5)(H,6,7)/t19-,20-,24-;/m1./s1

InChI Key

ACSWUHCQQFGYBZ-GIEJAJRFSA-N

SMILES

CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-].C(C(=O)O)C(=O)O

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-].C(C(=O)O)C(=O)O

Canonical SMILES

CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-].C(C(=O)O)C(=O)O

Synonyms

1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide
1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide hydrogen malonate
SRA 880
SRA-880
SRA880

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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